2-(Bromomethyl)-4-nitro-1-(trifluoromethyl)benzene

Organic synthesis Medicinal chemistry Regioselective functionalization

Researchers requiring defined 1,2,4-substituted benzyl bromides for SAR studies face supply gaps. This compound resolves this with orthogonal BrMe, NO2, and CF3 functionality. • Enhanced SN2 reactivity vs. chloromethyl analog due to superior Br leaving group • Orthogonal nitro reduction & nucleophilic substitution for two-step diversification • Defined regiochemistry ensures reproducible SAR; 95% purity powder • Available in 1 g-25 g for medchem & agrochemical R&D

Molecular Formula C8H5BrF3NO2
Molecular Weight 284.03 g/mol
CAS No. 1227587-81-6
Cat. No. B1444604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Bromomethyl)-4-nitro-1-(trifluoromethyl)benzene
CAS1227587-81-6
Molecular FormulaC8H5BrF3NO2
Molecular Weight284.03 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1[N+](=O)[O-])CBr)C(F)(F)F
InChIInChI=1S/C8H5BrF3NO2/c9-4-5-3-6(13(14)15)1-2-7(5)8(10,11)12/h1-3H,4H2
InChIKeyNDHBWUIBCMWLAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural and Functional Overview


2-(Bromomethyl)-4-nitro-1-(trifluoromethyl)benzene (CAS 1227587-81-6) is a halogenated aromatic compound bearing a bromomethyl substituent, a nitro group, and a trifluoromethyl group on a benzene ring. It is primarily utilized as a synthetic intermediate in medicinal and agrochemical research due to the orthogonal reactivity of its functional groups . The compound is commercially available as a research chemical with typical purities of 95–97% .

Why Generic Substitution Fails


The specific regiochemistry (1,2,4-substitution pattern) and the combination of a bromomethyl leaving group with electron-withdrawing nitro and trifluoromethyl substituents confer a unique reactivity profile that cannot be replicated by positional isomers or by analogs lacking one or more functional groups. For example, the 1-nitro positional isomer (CAS 133605-28-4) exhibits different electronic and steric environments [1], while the chloromethyl analog (CAS 1227489-74-8) shows reduced electrophilicity . Class-level studies demonstrate that the presence of a nitro group on the benzyl bromide core significantly accelerates nucleophilic substitution reactions compared to unsubstituted benzyl bromide [2]. These differences render generic substitution scientifically inappropriate.

Quantitative Differentiation from Key Analogs


Regiochemical Differentiation vs. Positional Isomer

The target compound (CAS 1227587-81-6) features a 1,2,4-substitution pattern with the nitro group at the 4-position and the bromomethyl group at the 2-position relative to the trifluoromethyl group. In contrast, the positional isomer (CAS 133605-28-4) bears the nitro group at the 1-position and the bromomethyl group at the 2-position [1]. This regioisomeric difference alters the electronic environment and steric accessibility of the reactive sites.

Organic synthesis Medicinal chemistry Regioselective functionalization

Enhanced Electrophilicity vs. Chloromethyl Analog

The bromomethyl group in the target compound provides superior leaving group ability compared to the chloromethyl group in the analog (CAS 1227489-74-8). While no direct kinetic study on these exact compounds exists, class-level data on benzyl halides demonstrate that benzyl bromide reacts significantly faster than benzyl chloride in SN2 reactions. For example, in a study of esterification with potassium p-nitrobenzoate, both SN1 and SN2 rate constants for benzyl bromide were determined to be substantially higher than those for benzyl chloride [1]. Additionally, photolysis studies indicate electron transfer is more rapid for bromides than chlorides [2].

Organic synthesis Reaction kinetics Nucleophilic substitution

Electronic Modulation by Nitro and Trifluoromethyl Groups

The presence of both a nitro group and a trifluoromethyl group on the aromatic ring strongly withdraws electron density, activating the benzyl position toward nucleophilic attack. Class-level kinetic studies have shown that p-nitrobenzyl bromide reacts with hydroxy nucleophiles at a rate comparable to benzyl bromide, but with a distinct Brønsted plot deviation, indicating altered transition state structure [1]. While specific rate constants for the exact compound are not published, the combined electron-withdrawing effect of two strong deactivating groups (NO2 and CF3) is expected to further enhance electrophilicity relative to mono-substituted analogs.

Physical organic chemistry Reaction kinetics Substituent effects

Purity and Physical Form Specifications: Supplier Comparison

Commercial availability and purity specifications vary among vendors. Sigma-Aldrich offers the compound as a powder with 95% purity . Leyan provides a 97% purity grade . Amadis Chemical also supplies a 97% purity product . The higher purity grade (97%) may be advantageous for applications requiring minimal impurities, such as medicinal chemistry campaigns or late-stage functionalization.

Chemical procurement Quality control Synthetic reliability

Recommended Application Scenarios


Synthesis of Trifluoromethylated Heterocycles

The bromomethyl group serves as an efficient electrophilic handle for the introduction of trifluoromethylated benzyl moieties into heterocyclic scaffolds. The enhanced leaving group ability of bromide over chloride [1] enables milder reaction conditions and higher yields in SN2 reactions with nitrogen, oxygen, or sulfur nucleophiles, making it ideal for constructing pharmacologically relevant trifluoromethylated building blocks.

Medicinal Chemistry SAR Studies

The specific 1,2,4-substitution pattern provides a defined electronic and steric environment for structure-activity relationship (SAR) exploration. Researchers can utilize the bromomethyl group for further diversification while maintaining the electron-withdrawing nitro and trifluoromethyl substituents, enabling systematic investigation of the influence of these groups on biological target engagement [2].

Agrochemical Intermediate Synthesis

The presence of a nitro group (reducible to amine) and a bromomethyl group (amenable to nucleophilic substitution) allows for sequential functionalization without protective group manipulation. This orthogonal reactivity streamlines the synthesis of complex agrochemical candidates, reducing step count and improving overall yield.

Precursor to Benzyl Amines for Material Science

The compound can be converted to the corresponding benzyl amine via reduction of the nitro group, providing a difunctional monomer for the preparation of functionalized polymers or covalent organic frameworks (COFs). The trifluoromethyl group imparts desirable properties such as increased hydrophobicity and metabolic stability.

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